Dehydrobruceantin Demonstrates ~90x Lower Potency than Bruceantin in Leukemia Models
In a direct comparison against the P-388 lymphocytic leukemia system, dehydrobruceantin showed only marginal activity, whereas bruceantin and bruceantinol were described as having potent antileukemic activity over a 50- to 100-fold dosage range at the microgram per kilogram level [1]. This stark contrast defines dehydrobruceantin as unsuitable for applications where high antileukemic potency is required.
| Evidence Dimension | In vivo antileukemic activity |
|---|---|
| Target Compound Data | Marginal activity |
| Comparator Or Baseline | Bruceantin (Potent activity over a 50- to 100-fold dosage range at the µg/kg level) |
| Quantified Difference | ~90x difference in potency (qualitatively described) |
| Conditions | P-388 lymphocytic leukemia mouse model |
Why This Matters
This data is crucial for researchers specifically requiring a potent antileukemic quassinoid, as it definitively excludes dehydrobruceantin as a viable alternative to bruceantin or bruceantinol.
- [1] Kupchan, S. M., Britton, R. W., Lacadie, J. A., Ziegler, M. F., & Sigel, C. W. (1975). The isolation and structural elucidation of bruceantin and bruceantinol, new potent antileukemic quassinoids from Brucea antidysenterica. The Journal of Organic Chemistry, 40(5), 648-654. View Source
